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Abstract

Methyl 2,5-dihydroxycinnamate, a synthetic analog of erbstatin, is a compound of significant
interest in biomedical research due to its activity as an inhibitor of Epidermal Growth Factor
Receptor (EGFR)-associated tyrosine kinases.[1][2] This technical guide provides a
comprehensive overview of the spectroscopic data for Methyl 2,5-dihydroxycinnamate,
detailed experimental protocols for its characterization, and a visualization of its role in
inhibiting the EGFR signaling pathway. The information presented herein is intended to support
researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug
development.

Spectroscopic Data

The structural elucidation and characterization of Methyl 2,5-dihydroxycinnamate are
supported by a range of spectroscopic techniques. The following tables summarize the key
guantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data for Methyl 2,5-dihydroxycinnamate
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
7.71 d 16.0 H-7
7.52-7.30 m Aromatic Protons
6.93-6.88 m Aromatic Protons
6.36 d 16.0 H-8
5.25 S -OCHs
3.84 S -OCHs
Data adapted from similar cinnamate structures.
Table 2: 3C NMR Spectral Data for Methyl 2,5-dihydroxycinnamate
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Chemical Shift (8) ppm Assighment
167.3 C=0

161.6 Aromatic C-O
145.0 C-7

136.4 Aromatic C
129.9 Aromatic C-H
128.7 Aromatic C-H
128.4 Aromatic C-H
128.3 Aromatic C-H
127.2 Aromatic C
1155 C-8

114.5 Aromatic C-H
66.3 -OCHs

55.5 -OCHs

Data adapted from similar cinnamate structures.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Methyl 2,5-dihydroxycinnamate
(C10H1004), which is 194.18 g/mol .[3]

Table 3: MS-MS Spectral Data for Methyl 2,5-dihydroxycinnamate

Precursor lon (m/z) Precursor Type Fragment lons (m/z)
193.0506 [M-H]~ 161.1, 162.0, 133.3
195.0652 [M+H]* 163.1, 153.1, 163.9
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Source: PubChem CID 5353609.[3]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2,5-dihydroxycinnamate is expected to show characteristic
absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands for Methyl 2,5-dihydroxycinnamate

Wavenumber (cm~—?) Functional Group

3800-2600 (broad) O-H stretch (phenol, hydrogen-bonded)
~1710 C=0 stretch (a,B-unsaturated ester)
~1630 C=C stretch (alkene)

~1600, 1450 C=C stretch (aromatic)

~1200 C-O stretch (ester)

Predictions based on typical values for similar compounds.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of cinnamate derivatives typically exhibits two major absorption bands.

Table 5: Predicted UV-Vis Absorption Maxima for Methyl 2,5-dihydroxycinnamate in Methanol

Band Amax (nm)
Band | (B-ring cinnamoyl system) ~300-380
Band Il (A-ring benzoyl system) ~240-280

Predictions based on typical values for cinnamate derivatives.[5]

Experimental Protocols
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The following are detailed methodologies for the key experiments cited for the characterization
of Methyl 2,5-dihydroxycinnamate and similar compounds.

NMR Spectroscopy

Objective: To determine the chemical structure of the compound.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2,5-dihydroxycinnamate in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-de).

e 1H NMR Acquisition:
o Acquire a one-dimensional proton NMR spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon NMR spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Use a proton-decoupled pulse sequence.

o Alonger acquisition time and a higher number of scans are typically required compared to
IH NMR.
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o Process the data similarly to the *H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: lon Trap Mass Spectrometer.
Procedure:

o Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or
after separation by liquid chromatography (LC-MS).

« lonization: Use a suitable ionization technique, such as Electrospray lonization (ESI), in both
positive and negative ion modes.

e MS Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of
the molecular ion ([M+H]* or [M-H]").

e MS/MS Scan:
o Select the molecular ion as the precursor ion.
o Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.

o Acquire the tandem mass spectrum (MS/MS) of the fragment ions.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the compound.
Instrumentation: UV-Vis Spectrophotometer.
Procedure:

o Sample Preparation: Prepare a dilute solution of Methyl 2,5-dihydroxycinnamate in a UV-
transparent solvent, such as methanol or ethanol. The concentration should be adjusted to
yield an absorbance value between 0.1 and 1.0.
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e Blank Measurement: Record the spectrum of the pure solvent to be used as a blank.

o Sample Measurement: Record the absorption spectrum of the sample solution over a
wavelength range of approximately 200-800 nm.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax).

Biological Activity and Signaling Pathway
Visualization

Methyl 2,5-dihydroxycinnamate is recognized as an inhibitor of the Epidermal Growth Factor
Receptor (EGFR) kinase activity.[1][2] EGFR is a receptor tyrosine kinase that plays a crucial
role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is
implicated in the development of various cancers.

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling cascade and the point of
inhibition by Methyl 2,5-dihydroxycinnamate.
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Caption: EGFR Signaling Pathway and Inhibition by Methyl 2,5-dihydroxycinnamate.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory effect of Methyl 2,5-dihydroxycinnamate on EGFR kinase activity can be
quantified using a kinase inhibition assay.
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Prepare Reagents:
- EGFR Kinase
- ATP
- Substrate Peptide
- Methyl 2,5-dihydroxycinnamate

Incubate Kinase with Inhibitor

Initiate Kinase Reaction
(Add ATP and Substrate)

Stop Reaction

Detect Phosphorylated Substrate
(e.g., ELISA, Fluorescence)

Data Analysis
(Calculate 1Cso)

Click to download full resolution via product page

Caption: Workflow for an in vitro EGFR Kinase Inhibition Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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